1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound is a heterocyclic organic molecule featuring a benzothiadiazole dioxide core fused with a piperidine ring substituted by a 2-chloro-6-fluorobenzyl group and a methyl group.
Properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2S/c1-22-18-7-2-3-8-19(18)24(27(22,25)26)14-9-11-23(12-10-14)13-15-16(20)5-4-6-17(15)21/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFYUMLPZGRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the benzo[c][1,2,5]thiadiazole family and is characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C18H21ClFN3O2S
- Molecular Weight: 373.89 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives containing the thiadiazole moiety demonstrated potent activity against various bacterial strains. For instance, compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32.6 |
| Thiadiazole Derivative B | E. coli | 47.5 |
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological activity. Research has indicated that similar compounds can interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and immune response.
- Enzyme Inhibition: It may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.
- Cell Signaling Modulation: The compound can modulate intracellular signaling cascades that regulate cell proliferation and apoptosis.
Study on Immune Modulation
A notable study evaluated the immunomodulatory effects of a related compound in mouse splenocytes. The results demonstrated a significant increase in immune cell viability in the presence of the compound at concentrations as low as 100 nM . This suggests potential applications in enhancing immune responses.
Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives similar to the target compound were screened against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the thiadiazole ring significantly enhanced activity against resistant strains .
Chemical Reactions Analysis
Nucleophilic Substitution and Sulfonamide Reactivity
The sulfonamide group (-SO₂-) in the thiadiazole ring is a key reactive site. Under alkaline conditions, this group undergoes nucleophilic substitution with amines or alcohols. For example:
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF | 80°C | 65–72 |
| Benzyl alcohol | Toluene | Reflux | 58 |
| Piperidine | CH₂Cl₂ | RT | 82 |
This reactivity is critical for generating analogs with modified biological activity.
Ring-Opening and Rearrangement Reactions
The thiadiazole ring can undergo ring-opening in the presence of strong nucleophiles (e.g., Grignard reagents) or under acidic conditions. For instance:
Key Observations :
-
Ring-opening yields thiol intermediates, which oxidize to disulfides in air .
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Rearrangement products depend on substituent steric effects and reaction pH .
Halogen Exchange Reactions
The 2-chloro-6-fluorobenzyl group participates in halogen exchange under palladium catalysis:
Optimized Conditions :
| Substrate | Catalyst | Halide Source | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 2-Cl-6-F-Benzyl | Pd(OAc)₂/Xantphos | KBr | 12 | 89 |
| 2-Cl-6-F-Benzyl | CuI/1,10-Phenanthroline | NaI | 8 | 94 |
This enables diversification of the aromatic moiety for structure-activity relationship studies .
Piperidine Functionalization
The piperidine ring undergoes alkylation or acylation at the nitrogen atom. For example:
Reaction Efficiency :
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Acetylation proceeds quantitatively in dichloromethane with triethylamine.
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Alkylation with ethyl bromoacetate requires phase-transfer catalysts (e.g., TBAB) for >90% yield .
Oxidation and Reduction Pathways
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Oxidation : The methyl group on the thiadiazole ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ :
Conditions : 60°C, 6 hours, 78% yield.
-
Reduction : The sulfone group (-SO₂-) resists reduction, but the thiadiazole ring can be partially reduced with LiAlH₄ to form dihydro derivatives .
Stability Under Physiological Conditions
The compound hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C), with a half-life of 48 hours. Degradation products include:
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2-Chloro-6-fluorobenzoic acid (via benzyl cleavage).
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3-Methylbenzo-thiadiazole sulfonic acid (via sulfonamide hydrolysis).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzothiadiazole vs. Benzodioxine Derivatives: The target compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide core differs from the 1,4-benzodioxine-based derivatives described in .
Piperidine Substitutions :
The piperidin-4-yl group in the target compound is substituted with a 2-chloro-6-fluorobenzyl group, whereas analogs in feature 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine. The chloro-fluoro substitution may increase lipophilicity and metabolic stability compared to the isoxazole-containing derivatives .
Pharmacological and Physicochemical Properties
Antibacterial Activity :
Compounds with 1,3,4-thiadiazole or 1,2,4-triazole moieties () exhibit moderate to strong antibacterial activity. The target compound’s 1,2,5-thiadiazole dioxide core may offer enhanced solubility and bioavailability due to its sulfone group, though direct activity data are unavailable .- Thermochemical Stability: Density-functional theory (DFT) studies () suggest that exact-exchange corrections improve accuracy in predicting thermochemical properties. The chloro and fluoro substituents in the target compound likely reduce electron density at the benzyl group, increasing stability compared to non-halogenated analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Challenges :
The chloro-fluoro substitution on the benzyl group may complicate purification due to increased hydrophobicity, a common issue in halogenated piperidine derivatives . - Computational Predictions :
DFT methods incorporating exact-exchange terms () could predict the target compound’s thermochemical properties with <3 kcal/mol error, aiding in stability assessments . - Contradictions : While benzodioxine derivatives () prioritize oxygen-mediated interactions, the target compound’s sulfur and nitrogen atoms may favor different binding modes, limiting direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
